Octanoic hydrazide

描述

Overview of Hydrazide Chemistry and Octanoic Hydrazide's Position

Hydrazides are a class of organic compounds characterized by the presence of a hydrazide functional group (-CONHNH2), which consists of a nitrogen-nitrogen single bond with an acyl group attached to one of the nitrogen atoms. pcbiochemres.com This functional group makes hydrazides valuable building blocks in organic synthesis due to the reactivity of the terminal nitrogen. guidechem.com They serve as key intermediates in the preparation of a wide array of heterocyclic compounds and other bioactive molecules. guidechem.com

This compound, also known as caprylic hydrazide, is a specific type of hydrazide derived from octanoic acid, a saturated fatty acid. guidechem.com It features an eight-carbon aliphatic chain attached to the hydrazide moiety. guidechem.com This structure places it within the family of fatty acid hydrazides. The presence of the long carbon chain imparts specific physical properties, such as influencing its solubility and interaction with biological systems. As a synthetically derived compound, this compound is a versatile precursor in medicinal chemistry and material science, where its functional group can be readily modified to create more complex molecules. guidechem.com

Significance of this compound as a Research Subject

The significance of this compound in the scientific community stems primarily from its role as a versatile intermediate in the synthesis of novel compounds with potential therapeutic and industrial applications. The reactivity of its hydrazide group allows for the creation of various derivatives, including Schiff bases, hydrazones, and heterocyclic structures like 1,3,4-oxadiazoles and triazoles. guidechem.comscbt.com These derivatives are the main focus of research, as they have shown promise in several fields.

Derivatives of hydrazides are explored for a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. pcbiochemres.com Specifically, derivatives of this compound are investigated for their potential as antimicrobial agents against various bacterial strains. Furthermore, the broader class of fatty hydrazide derivatives has been identified as effective corrosion inhibitors, particularly for protecting mild steel in acidic environments. scielo.org.zaresearchgate.net This dual utility in both medicinal chemistry and materials science makes this compound a compound of considerable research interest.

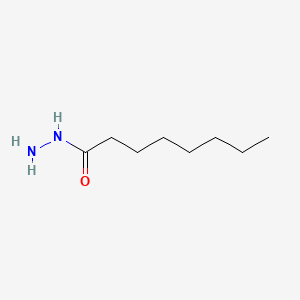

Structure

2D Structure

3D Structure

属性

IUPAC Name |

octanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(11)10-9/h2-7,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUZVGRNTPFTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064218 | |

| Record name | Octanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-39-8 | |

| Record name | Octanoic hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octanoic acid hydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ7QGY5XUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Profile of Octanoic Hydrazide

Physical and Chemical Properties

Octanoic hydrazide is a white to off-white crystalline solid at room temperature. guidechem.com It is characterized by a linear eight-carbon chain linked to a terminal hydrazide functional group. Key identifying and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 6304-39-8 |

| Molecular Formula | C8H18N2O |

| Molecular Weight | 158.24 g/mol |

| Melting Point | 87-89 °C |

| Boiling Point (Predicted) | 301.8 ± 11.0 °C |

| Density (Predicted) | 0.929 ± 0.06 g/cm³ |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Methanol |

Data sourced from references guidechem.comchemicalbook.com

Synthesis and Crystal Structure

The most common method for synthesizing this compound involves the reaction of an octanoic acid derivative, such as an ester (e.g., methyl octanoate) or an acyl chloride (octanoyl chloride), with hydrazine (B178648) hydrate (B1144303). guidechem.com When using an ester, the reaction, known as hydrazinolysis, is typically carried out in a solvent like ethanol (B145695) under reflux. A more rapid and environmentally friendly approach involves the solvent-free synthesis of hydrazides from the corresponding carboxylic acid and hydrazine hydrate directly under microwave irradiation.

The crystal structure of n-octanoic acid hydrazide was first reported by Jensen & Lingafelter in 1953. nih.gov Their crystallographic analysis provided foundational data on the bond lengths and spatial arrangement of the atoms within the molecule in its solid state. The hydrazide group's geometry, including the C=O, C-N, and N-N bond lengths, is a key feature of its structure, influencing how it interacts with other molecules to form derivatives or engage in intermolecular hydrogen bonding. nih.gov

Derivatives of Octanoic Hydrazide

Schiff Bases and N-acylhydrazones

A primary route for the derivatization of octanoic hydrazide is through condensation reactions with various aldehydes and ketones. This reaction targets the terminal -NH2 group of the hydrazide, reacting with the carbonyl group of the aldehyde or ketone to form an N-acylhydrazone, a type of Schiff base. slideshare.net These derivatives are characterized by the presence of an azomethine group (-N=CH-). The synthesis is often carried out in a solvent like ethanol (B145695), sometimes with a catalytic amount of acid. slideshare.net The resulting N-acylhydrazones are significant as they form the basis for many of the biologically active compounds derived from this compound, particularly those studied for antimicrobial and anticonvulsant activities. nih.govvensel.org

1,3,4-Oxadiazoles

Acyl hydrazides, including this compound, are crucial precursors for the synthesis of 1,3,4-oxadiazoles. openmedicinalchemistryjournal.commdpi.com These are five-membered aromatic heterocyclic compounds containing one oxygen and two nitrogen atoms. A common synthetic pathway is the cyclodehydration of an intermediate 1,2-diacylhydrazine, which can be formed from the reaction of the hydrazide with another acylating agent. mdpi.com Various dehydrating agents, such as phosphorus oxychloride or polyphosphoric acid, are used to facilitate the final ring-closure step. openmedicinalchemistryjournal.commdpi.com The resulting 2,5-disubstituted 1,3,4-oxadiazoles are stable compounds investigated for a wide range of pharmacological activities. openmedicinalchemistryjournal.com

| Derivative Class | General Structure | Synthesis Method |

| N-acylhydrazones | R-C(=O)NHN=CHR' | Condensation of this compound with an aldehyde or ketone. |

| 1,3,4-Oxadiazoles | (A heterocyclic ring with octyl and other substituents) | Cyclodehydration of a 1,2-diacylhydrazine intermediate derived from this compound. |

Applications of Octanoic Hydrazide in Scientific Research

Antimicrobial Agent Research

Research into the antimicrobial properties of octanoic hydrazide focuses on its derivatives, particularly N-acylhydrazones (Schiff bases). slideshare.netvensel.org The core principle is that while the parent hydrazide may have limited activity, its derivatives containing the azomethine moiety (-NH-N=CH-) often exhibit significant biological effects. vensel.org Studies have shown that Schiff bases derived from various hydrazides can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. slideshare.netresearchgate.net The specific antimicrobial efficacy is influenced by the nature of the aldehyde or ketone used for the condensation, with different substituents on the aromatic ring of the aldehyde leading to varied levels of activity.

Anticonvulsant Agent Research

The hydrazone moiety (-CO-NH-N=CH-) is a recognized pharmacophore in the development of anticonvulsant agents. nih.gov Consequently, derivatives of hydrazides, including those potentially derived from this compound, are subjects of anticonvulsant research. nih.gov Preclinical studies on various hydrazide-hydrazone compounds are often evaluated using animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which assess a compound's ability to prevent the spread of seizures or raise the seizure threshold, respectively. nih.govmdpi.com While research often focuses on aromatic hydrazides, the principles of structure-activity relationships derived from these studies can guide the design of fatty acid hydrazide derivatives with potential central nervous system activity. pcbiochemres.com

Corrosion Inhibitor Studies

Fatty acid hydrazides and their derivatives have been identified as effective corrosion inhibitors for mild steel, especially in acidic environments like hydrochloric acid solutions. scielo.org.zasemanticscholar.org These organic compounds function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. scielo.org.zamdpi.com The inhibition mechanism involves the heteroatoms (nitrogen and oxygen) in the hydrazide group, which have lone pairs of electrons that can coordinate with the metal's d-orbitals, facilitating strong adsorption. mdpi.com Research indicates that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scielo.org.za The efficiency of inhibition typically increases with the concentration of the hydrazide derivative. mdpi.com

Mechanisms of Anticancer Action

Compounds derived from or incorporating this compound have demonstrated several key mechanisms contributing to their anticancer effects. A significant mode of action involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components, ultimately triggering cell death researchgate.netfrontiersin.orgnih.gov. Many of these compounds also induce apoptosis, the programmed cell death pathway, through various cellular signaling cascades. For instance, some derivatives have been shown to upregulate pro-apoptotic proteins like Bax and caspase-8 while downregulating anti-apoptotic proteins like Bcl-2 frontiersin.org. Furthermore, evidence suggests these compounds can induce DNA damage, including double-strand breaks, and cause cell cycle arrest at specific phases, thereby halting cancer cell proliferation frontiersin.orgnih.gov.

Mitochondrial dysfunction is another critical target. Certain this compound derivatives and their metal complexes can disrupt mitochondrial membrane potential and inhibit antiapoptotic Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of apoptotic pathways researchgate.netnih.gov. Some compounds also exhibit the ability to sequester iron, an essential element for cancer cell proliferation, thus impeding their growth frontiersin.org.

Anti-inflammatory Properties

This compound derivatives have also displayed notable anti-inflammatory efficacy. Studies evaluating these compounds, often synthesized as hydrazone derivatives, have shown considerable activity when compared to established anti-inflammatory drugs like diclofenac (B195802) sodium doi.orgmdpi.com. For example, specific thiophenyl ring hydrazones exhibited potent anti-inflammatory results, with some compounds demonstrating IC50 values comparable to or even better than diclofenac sodium in in vitro assays doi.org. The mechanism often involves the denaturation of proteins such as bovine serum albumin, a common assay for assessing anti-inflammatory potential doi.org. Compound 1, a N-pyrrolylcarbohydrazide derivative, showed dose-dependent anti-inflammatory activity in preclinical models, reducing carrageenan-induced paw edema mdpi.com.

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is a significant area of research, with potential applications in treating various diseases.

Tyrosinase Inhibition: While simple hydrazide ligands themselves may be inactive against tyrosinase, their metal complexes, particularly those involving titanium(IV), have shown promising inhibitory activity ajol.info. These complexes have been investigated for their potential to inhibit tyrosinase, an enzyme crucial in melanogenesis and enzymatic browning ajol.infomdpi.com. Kojic acid, a known tyrosinase inhibitor, serves as a benchmark, with an IC50 of approximately 25 µM ajol.info.

Carbonic Anhydrase Inhibition: Hydrazide-based derivatives have emerged as potent inhibitors of human carbonic anhydrases (hCAs), a family of metalloenzymes involved in various physiological processes, including pH regulation and ion transport nih.govnih.gov. Studies have reported that certain hydrazide derivatives, particularly those with ureido-linkers, exhibit significant inhibitory activity, with inhibition constants (KI) reaching submicromolar levels (0.8–0.96 µM) against specific isoforms like hCA IV nih.govnih.gov. These compounds function by binding to the zinc ion in the enzyme's active site, acting as bidentate ligands nih.govnih.gov. Vanadium(V) complexes with hydrazide ligands have also demonstrated variable carbonic anhydrase inhibition qu.edu.qa.

Other Enzyme Targets: Beyond tyrosinase and carbonic anhydrase, derivatives incorporating the hydrazide-hydrazone moiety have been explored as inhibitors of other enzymes, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets for neurodegenerative diseases semanticscholar.org.

The kinetic characterization of enzyme inhibition by this compound derivatives and related compounds reveals diverse modes of interaction. Studies on hydrazide-hydrazones inhibiting enzymes like laccase have indicated that these molecules can act as competitive, non-competitive, or mixed-type inhibitors, with inhibition constants (KI) typically falling within the micromolar range (e.g., 8–233 µM for laccase) nih.govmdpi.com. For instance, some derivatives exhibit competitive inhibition with KI values around 24.0–26.4 µM, while others show stronger inhibition with KI as low as 17.9 µM nih.govmdpi.com. These kinetic parameters are crucial for understanding the drug's efficacy and designing more potent inhibitors. General methods for enzyme kinetics, such as the Dixon or Lineweaver-Burk plots, and more advanced non-linear regression fitting, are employed to determine these constants and elucidate the inhibition mechanism arizona.edubeilstein-institut.de.

Molecular docking studies play a vital role in elucidating the binding modes and interactions of this compound derivatives with their target enzymes. These computational approaches provide insights into how these molecules fit into the enzyme's active site, identifying key amino acid residues and non-covalent interactions (e.g., hydrogen bonds, π–π stacking, hydrophobic interactions) that stabilize the complex ajol.infonih.govsemanticscholar.orgnih.govnih.gov. For example, docking studies have confirmed that hydrazide derivatives bind to carbonic anhydrases by coordinating with the zinc ion, acting as bidentate ligands nih.govnih.gov. Similarly, docking analyses for laccase inhibitors have explained their interactions with the enzyme's substrate cavity, correlating structural features with observed inhibitory activity nih.govmdpi.com. These studies not only support experimental findings but also guide the rational design of novel, more effective enzyme inhibitors.

Selectivity Towards Cancer Cells vs. Normal Cells

A critical aspect of the therapeutic potential of this compound derivatives lies in their selective toxicity towards cancer cells while sparing normal cells. Several studies have reported this differential effect. For instance, copper(II) complexes incorporating this compound ligands have demonstrated cytotoxicity against various breast cancer cell lines, including MDA-MB231, with IC50 values in the low micromolar range, while showing significantly reduced toxicity towards non-tumorigenic cell lines like MCF-10A researchgate.netx-mol.net. This selectivity was noted to be superior to that of established chemotherapeutic agents like doxorubicin (B1662922) and docetaxel (B913) in some cases x-mol.net.

Other hydrazide-hydrazone-based compounds have also exhibited selective toxicity, demonstrating significant efficacy against colon cancer cells while leaving healthy fibroblast cells unharmed nih.gov. This selective action is attributed to factors such as the compounds' ability to preferentially accumulate in cancer cells or their specific interactions with cellular pathways that are dysregulated in cancer researchgate.netnih.gov. The enhanced efficiency towards cancer cells compared to normal cells suggests a favorable therapeutic window for these compounds researchgate.netfrontiersin.org.

Data Tables

Table 1: Anticancer Activity of this compound Derivatives and Complexes

| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |

| Cu(octh)(1,10-phen)(HO) | MDA-MB231 | 2.7 - 13.4 | x-mol.net |

| Cu(II) complexes with hydrazone ligands | A549, Hela, MCF-7 | < 20 | frontiersin.org |

| Hydrazide–hydrazone compound 28 (at 30 µM) | HCT-116 | ~31.7% viability | nih.gov |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or viability. Data for compound 28 indicates cell viability rather than IC50.

Table 2: Enzyme Inhibition Potency of Hydrazide Derivatives

| Enzyme Targeted | Compound Class/Specific Compound | Inhibition Constant (KI or IC50) | Target Isoform (if specified) | Reference |

| Carbonic Anhydrase (hCA) | Certain Hydrazide-based derivatives (e.g., ureido-linker) | 0.8 - 0.96 µM | hCA IV | nih.govnih.gov |

| Carbonic Anhydrase (hCA) | Vanadium(V) hydrazide complexes | Variable inhibition | Not specified | qu.edu.qa |

| Tyrosinase | Kojic Acid (Standard Inhibitor) | ~25 ± 0.4 µM | Mushroom Tyrosinase | ajol.info |

| Tyrosinase | Titanium(IV) hydrazide complexes | Promising results | Not specified | ajol.info |

| Laccase | Hydrazide-hydrazone derivatives | 8 - 233 µM | Trametes versicolor | mdpi.com |

| Laccase | Specific competitive inhibitors | 24.0 - 26.4 µM | Trametes versicolor | mdpi.com |

Applications in Materials Science and Industrial Chemistry

Octanoic Hydrazide in Polymer and Coating Applications

This compound plays a role in the development and enhancement of polymer-based materials, particularly in coatings, by participating in crosslinking reactions and influencing film formation properties.

The keto-hydrazide crosslinking reaction is a significant chemical process utilized in various polymer systems, especially in acrylic latex coatings. This compound is frequently employed as a model compound in research to elucidate the mechanisms and kinetics of this reaction surrey.ac.ukresearchgate.netsurrey.ac.ukresearchgate.netscribd.comsurrey.ac.uk. This crosslinking mechanism involves the condensation between a ketone functional group, often present on monomers like diacetone acrylamide (B121943) (DAAM) within a polymer backbone, and a hydrazide group, typically from a crosslinking agent such as adipic dihydrazide (ADH) researchgate.netsurrey.ac.ukresearchgate.netsurrey.ac.uk. Studies using model reactants like 2-heptanone (B89624) (representing the ketone) and this compound (representing the hydrazide functionality) have established that the reaction predominantly yields an imine product surrey.ac.ukresearchgate.netsurrey.ac.ukresearchgate.netscribd.comsurrey.ac.uk. This keto-hydrazide reaction is known to be catalyzed by acids and is favored under conditions of reduced water concentration researchgate.netsurrey.ac.uksurrey.ac.uk. Understanding these reaction pathways is crucial for controlling the properties of the resulting polymer network.

The incorporation of crosslinking, facilitated by reactions like the keto-hydrazide mechanism, is vital for improving the mechanical properties of polymer films and coatings. Crosslinking creates a robust three-dimensional network that enhances mechanical strength and hardness surrey.ac.ukresearchgate.netsurrey.ac.uksurrey.ac.uk. However, the efficiency of film formation and the ultimate mechanical integrity are closely tied to the timing of the crosslinking process. If significant crosslinking occurs within polymer particles before they have a chance to coalesce and interdiffuse, the film's mechanical properties can be compromised, leading to a weaker structure researchgate.netsurrey.ac.uksurrey.ac.uk. Research suggests that factors such as particle size can influence the rate of crosslinking, with larger particles potentially exhibiting slower reaction rates due to limitations in the transport of the crosslinking agent researchgate.netsurrey.ac.uk. Techniques like atomic force microscopy are employed to study the interplay between surface leveling and crosslinking during the film formation process researchgate.netsurrey.ac.uk.

Role in Corrosion Inhibition

While this compound itself is not extensively documented as a direct volatile corrosion inhibitor (VCI) in the reviewed literature, its chemical family, the hydrazides, and related compounds like octanoic acid, are explored for their corrosion-inhibiting properties.

Hydrazide derivatives and compounds containing the octanoic acid moiety are investigated in the context of corrosion inhibition, particularly as volatile corrosion inhibitors (VCIs) researchgate.netisca.memdpi.comcore.ac.ukup.ac.zamdpi.com. Research has involved the synthesis of VCIs utilizing fatty hydrazides in combination with various acids researchgate.netisca.me. Octanoic acid has been noted in studies related to vapor-phase modification for protecting metal surfaces mdpi.com and is characterized by its low volatility up.ac.za. Furthermore, fatty hydrazide derivatives, in general, have demonstrated high inhibition efficiencies, often exceeding 95%, when used in acidic media mdpi.com. Benzoic hydrazide derivatives have also been evaluated for their VCI capabilities core.ac.uk. The fundamental principle behind VCIs is their ability to vaporize and form a protective passive film on metal surfaces, thereby mitigating corrosion processes isca.me.

Organogel Formation Based on Hydrazide Derivatives

Hydrazide derivatives can function as low molecular weight organogelators (LMOGs), capable of self-assembling in organic solvents to create stable organogels. These gels consist of a three-dimensional supramolecular network that immobilizes the solvent researchgate.netscirp.orgresearchgate.net. The self-assembly process is driven by non-covalent interactions, including hydrogen bonding between carbonyl (C=O) and N-H groups, π-π stacking, and Van der Waals forces researchgate.netscirp.orgresearchgate.net. The efficacy and morphology of organogel formation are significantly influenced by the specific molecular structure of the hydrazide derivative, such as the length of its terminal alkyl chains or the presence of particular functional groups researchgate.netscirp.org. For instance, derivatives with longer terminal chains have shown enhanced gelation capabilities researchgate.net.

| Derivative Type | Key Structural Feature / Observation | Gelation Ability | Solvent Gelling |

| BNBC-8 | Shorter terminal chains | Limited | Difficult |

| BNBC-12 | Longer terminal chains | High | Stable organogels |

| BNBC-14 | Longer terminal chains | High | Stable organogels |

Note: BNBC refers to N-4-(alkoxyphenyl)-N′-4-[(4-methoxyphenyl)azophenyl] benzohydrazide (B10538) derivatives, where 'n' denotes the length of the terminal alkoxy chain.

These hydrazide-based organogels can also exhibit stimuli-responsive behavior, such as undergoing gel-sol transitions and color changes upon exposure to specific ions like fluoride (B91410) scirp.org.

Use as Intermediates for Advanced Functional Materials

This compound serves as a crucial intermediate in the synthesis of various advanced functional materials. A prominent application involves its role in the preparation of functionalized chitooligosaccharides (COS) through reductive amination. This process couples this compound with the aldehyde group present in the 2,5-anhydro-D-mannofuranose (amf) units of COS researchgate.netresearchgate.net. The resulting this compound-linked COS can then be utilized as versatile building blocks for developing more complex biomaterials, including COS-based conjugates and copolymers, such as COS-poly(ethylene glycol) (PEG) diblock copolymers researchgate.netresearchgate.net. Additionally, this compound is employed in the synthesis of nitroamino-containing triazoles, which also represent a class of advanced functional materials scbt.com. The chemical versatility of this compound facilitates the creation of novel materials with tailored properties for specific applications.

Compound List:

Adipic dihydrazide (ADH)

Benzoic hydrazide

BNBC-8, BNBC-12, BNBC-14 (N-4-(alkoxyphenyl)-N′-4-[(4-methoxyphenyl)azophenyl] benzohydrazide derivatives)

BNB-n (N-4-(alkoxyphenyl)-N'-4-[(4-hydroxyphenyl)azophenyl] benzohydrazide derivatives)

Chitooligosaccharides (COS)

Diacetone acrylamide (DAAM)

Dicyclohexylaminebenzotriazole (DCHA.BTZ)

Hexamethylenetetramine (HMTA)

Hydrazine (B178648) hydrate (B1144303)

N-[3-(hydroxy)-4-(dodecyloxy)-benzoyl]-N' (4'-nitro-benzoyl) hydrazide (D12)

Nitroamino-containing triazoles

1,4-naphthalenedicarbonyldinicotinic acid hydrazide (NDC-NN3)

Octanoic acid

this compound

Oleic hydrazide benzoate (B1203000) (OHB)

Oleic hydrazide salicylate (B1505791) (OHS)

Olygomers with 2,5-anhydro-D-mannofuranose (amf) units

Oleic hydrazide

Octylcaprilamide (OTC)

Octylpalmamide (OTP)

Octylstearamide (OTS)

Poly(ethylene glycol) (PEG)

2-Heptanone

2,5-anhydro-D-mannofuranose (amf)

Advanced Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, providing information about the connectivity and environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the octanoic hydrazide molecule. The spectrum reveals distinct signals corresponding to different types of protons, characterized by their chemical shifts (δ, in parts per million, ppm), multiplicity (splitting patterns due to neighboring protons), and integration (relative number of protons).

For this compound (CH₃(CH₂)₆CONHNH₂), the ¹H NMR spectrum is expected to exhibit signals characteristic of the aliphatic chain and the hydrazide functional group. Specifically, the methylene (B1212753) protons adjacent to the carbonyl group (–CH₂–CO–) typically resonate at a lower field compared to other methylene groups due to the electron-withdrawing nature of the carbonyl. The terminal methyl group (CH₃–) appears as a triplet at the highest field. The methylene groups within the alkyl chain (–(CH₂)n–) appear as multiplets, with their chemical shifts gradually shifting downfield as they approach the functional group. The amide protons (–NH₂) are expected to appear as a broad singlet or multiplet, often in the region of 2.0-3.0 ppm, though their exact position and shape can be influenced by solvent and hydrogen bonding. In studies involving this compound derivatives, signals for the methylene group adjacent to the nitrogen atom in a hydrazone linkage (–CH₂–N=) have been observed around δ 3.37 ppm mdpi.comresearchgate.net.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Moiety

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |

| CH₃ (terminal methyl) | ~0.85 - 0.90 | t | 3H | semanticscholar.org |

| CH₂ (adjacent to CH₃) | ~1.20 - 1.35 | m | 2H | semanticscholar.org |

| CH₂ (further along chain) | ~1.35 - 1.75 | m | 6H | semanticscholar.org |

| CH₂ (adjacent to CO) | ~2.20 - 2.30 | t | 2H | semanticscholar.org |

| CH₂ (adjacent to N in linkage) | ~3.37 | s | 2H | mdpi.comresearchgate.net |

| NH₂ (hydrazide protons) | Variable (e.g., ~2.0-3.0) | s/m | 2H | - |

Note: Chemical shifts can vary depending on the solvent, concentration, and specific molecular environment.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal, characterized by its chemical shift.

The carbonyl carbon (C=O) of the amide group is typically found at the downfield end of the spectrum, usually between 160 and 180 ppm. The methylene carbon directly attached to the carbonyl group (–CH₂–CO–) resonates at approximately δ 34.0 ppm, while the methylene carbon involved in a linkage to nitrogen (–CH₂–N=) has been observed at δ 52.3 ppm in related structures mdpi.comresearchgate.net. The terminal methyl carbon (CH₃–) typically appears around δ 14.1 ppm, with the intervening methylene carbons resonating at progressively higher fields as they move away from the functional groups, generally within the range of δ 22.6 to 31.6 ppm for the alkyl chain mdpi.comsemanticscholar.org.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Moiety

| Carbon Type | Expected Chemical Shift (δ, ppm) | Reference |

| C=O (carbonyl) | ~175.5 | mdpi.com |

| CH₂ (adjacent to CO) | ~34.0 | mdpi.com |

| CH₂ (adjacent to N in linkage) | ~52.3 | mdpi.comresearchgate.net |

| CH₂ (further along chain) | ~22.6 - 31.6 | mdpi.comsemanticscholar.org |

| CH₃ (terminal methyl) | ~14.1 | mdpi.com |

Two-dimensional NMR techniques are invaluable for confirming structural assignments and establishing connectivity within a molecule, especially for complex structures or when ¹H and ¹³C NMR spectra are ambiguous.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, mapping which protons are adjacent to each other. For this compound, a COSY spectrum would confirm the connectivity within the alkyl chain, showing couplings between adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This experiment is crucial for assigning specific proton signals to their corresponding carbon atoms. For instance, it would confirm the assignment of the CH₃ protons to the terminal methyl carbon and the CH₂ protons adjacent to the carbonyl to the carbonyl-adjacent carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals ¹H-¹³C correlations over two or three bonds, providing information about longer-range connectivity. This is particularly useful for linking different parts of the molecule. For this compound, an HMBC experiment could confirm the linkage of the CH₂ group adjacent to the carbonyl to the carbonyl carbon, and potentially establish the connection of the alkyl chain to the carbonyl carbon. In the context of this compound derivatives, HMBC has been instrumental in confirming the formation of the CH₂-N linkage, correlating protons of the methylene group with the carbon of the imine or amine functionality mdpi.comresearchgate.net.

These 2D NMR techniques collectively provide a robust framework for confirming the structure of this compound and its derivatives, ensuring the integrity of the synthesized compounds mdpi.comresearchgate.netscience.govresearchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to provide information about its fragmentation patterns, which can aid in structural elucidation.

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique widely used for analyzing large biomolecules and synthetic polymers, as well as smaller organic molecules. It typically generates protonated molecules ([M+H]⁺) or adducts with matrix or salt ions (e.g., [M+Na]⁺).

For this compound, MALDI-TOF MS has been successfully applied to characterize related derivatives. For instance, the analysis of acetone (B3395972) hydrazones derived from fatty acid hydrazides, including caprylic hydrazide (a synonym for this compound), showed characteristic peaks at m/z 198.5 ([M]⁺) and 220.5 ([M+Na]⁺) researchgate.net. These findings confirm the utility of MALDI-TOF MS for determining the molecular mass of this compound and its derivatives, providing a clear indication of the molecular formula.

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Chemical Ionization (CI) is a soft ionization method used in conjunction with GC/MS that is particularly useful for determining molecular weights. Unlike Electron Ionization (EI), which often leads to extensive fragmentation and loss of the molecular ion, CI employs a reagent gas (e.g., methane, isobutane) that transfers a proton to the analyte, typically forming a protonated molecule ([M+H]⁺) with minimal fragmentation shimadzu.comshimadzu.co.kr. This makes CI an excellent choice for confirming the molecular weight of this compound.

Solvent Mediated Chemical Ionization (SMCI) represents an alternative approach that uses organic solvents as a source for chemical ionization, offering convenience and safety benefits over traditional gas cylinders shimadzu.comlittlemsandsailing.com. While specific GC/MS CI data for this compound itself is not detailed in the provided snippets, the technique is well-established for molecular weight confirmation of organic compounds, including hydrazides and their derivatives, by providing a clear molecular ion peak shimadzu.comshimadzu.co.krlittlemsandsailing.com.

Compound List:

this compound

Chitooligosaccharide-2,5-anhydro-d-mannofuranose (COSamf)

2-Pyridine carboxaldehyde

Caprylic hydrazide

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands that correspond to its specific molecular structure.

The IR spectrum of this compound exhibits a strong band at approximately 1628 cm⁻¹ which is attributed to the stretching vibration of the amide carbonyl (C=O) group. Additionally, N-H stretching vibrations are observed around 3300 cm⁻¹. N-H bending vibrations, characteristic of the amide II band, appear around 1530 cm⁻¹, with further N-H bending noted in the region of 900 to 650 cm⁻¹. A C-N stretching vibration is typically found in the range of 1230 to 1030 cm⁻¹. These spectral features collectively confirm the presence of the hydrazide functional group and the aliphatic chain.

Table 1: Characteristic IR Absorption Bands of this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Description |

| Amide Carbonyl (C=O) | ~1628 | Strong band |

| N-H Stretching | ~3300 | Additional peaks |

| N-H Bending (Amide II) | ~1530 | |

| N-H Bending | 900-650 | |

| C-N Stretching | ~1230-1030 |

Elemental Analysis

Elemental analysis provides quantitative information about the elemental composition of a compound, typically determining the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N). For this compound (C8H18N2O), the theoretical elemental composition can be calculated based on its molecular formula and atomic masses.

The theoretical elemental composition for this compound is as follows:

Carbon (C): 60.72%

Hydrogen (H): 11.46%

Nitrogen (N): 17.71%

Oxygen (O): 10.11%

While elemental analysis is a standard characterization method for organic compounds, specific experimental elemental analysis data for this compound itself was not readily found in the reviewed literature. However, elemental analysis is routinely performed using instruments such as PerkinElmer CHN 2400 or Heraeus CHN-O analyzers saudijournals.comnih.gov.

Electrochemical Techniques (e.g., Cyclic Voltammetry, EIS)

Electrochemical techniques, such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), are employed to study the redox properties and electrochemical behavior of chemical species. While direct electrochemical studies of this compound itself were not extensively detailed in the provided search results, its role as a ligand in metal complexes has been investigated electrochemically.

This compound has been utilized in the synthesis of metal complexes, particularly with copper(II) ions. These complexes have been analyzed using cyclic voltammetry to determine their redox potentials. For instance, copper(II)-based complexes derived from this compound ligands have shown formal redox potentials in the range of +377 to +395 mV versus the Normal Hydrogen Electrode (NHE) researchgate.netdntb.gov.ua. This indicates that this compound can participate in electrochemical processes when coordinated to metal centers, influencing the redox characteristics of the resulting complexes.

Cyclic voltammetry involves applying a linearly sweeping voltage to an electrode in an electrolyte solution to study electron transfer reactions and determine the oxidation and reduction potentials of a species libretexts.orgals-japan.com. Electrochemical Impedance Spectroscopy (EIS) probes the impedance characteristics of an electrochemical system by applying a small amplitude AC signal over a range of frequencies, providing insights into capacitive, inductive, and diffusion processes gamry.comupertis.ac.idmetrohm.com.

Gel Electrophoresis and SDS-PAGE Experiments

Gel electrophoresis, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), is a widely used technique primarily for the separation and analysis of proteins based on their molecular weight hycultbiotech.combio-rad.com. In SDS-PAGE, proteins are denatured and coated with SDS, which imparts a uniform negative charge, allowing them to migrate through a polyacrylamide gel matrix driven by an electric field. The migration distance is inversely proportional to the logarithm of the protein's molecular weight.

Direct application of SDS-PAGE for the characterization of small molecules like this compound is not a standard practice. SDS-PAGE is designed for macromolecules like proteins, peptides, and nucleic acids. While this compound could potentially be used in conjunction with SDS-PAGE in specific experimental contexts, such as a derivatizing agent for proteins or in assays where its presence influences protein behavior, no direct analytical data of this compound itself using SDS-PAGE was found in the literature.

Flow Cytometry Experiments

Flow cytometry is a technique used to detect and measure physical and chemical characteristics of a sample, typically cells or particles, as they flow through a laser beam. It is commonly employed in biological research for cell counting, cell sorting, and analyzing cell characteristics such as size, granularity, and fluorescence.

Similar to SDS-PAGE, flow cytometry is not typically used for the direct analysis of small organic molecules like this compound. Its application is generally focused on cellular or particulate matter. While this compound might be used in cell-based assays where its biological effects are studied, or as a component in nanoparticle formulations analyzed by flow cytometry, direct characterization of this compound by flow cytometry itself was not found in the reviewed literature. Studies have mentioned flow cytometry in the context of evaluating the mechanisms of action of metal complexes involving this compound ligands or in the analysis of modified biomolecules researchgate.netresearchgate.netmdpi.com.

Future Directions and Emerging Research Areas

Development of Novel Octanoic Hydrazide Derivatives with Enhanced Bioactivity

Future research will concentrate on the rational design and synthesis of new this compound derivatives with superior biological activities. This involves exploring modifications to the octanoic acid chain and the hydrazide moiety to optimize interactions with biological targets. Studies aim to systematically investigate structure-activity relationships (SAR) to identify key structural features that confer enhanced efficacy against specific diseases, such as cancer or infectious agents x-mol.netnih.govmdpi.comnih.gov. For instance, incorporating specific aromatic or heterocyclic groups onto the hydrazone scaffold derived from this compound could lead to compounds with potent antimicrobial or anticancer properties ontosight.aijapsonline.combibliomed.orgnih.gov. The development of libraries of these derivatives, coupled with high-throughput screening, will accelerate the identification of lead compounds with improved potency and selectivity.

Exploration of New Coordination Complexes for Targeted Therapies

This compound's ability to act as a ligand for metal ions presents a significant avenue for developing novel coordination complexes with therapeutic potential, particularly in targeted therapies ontosight.aifrontiersin.org. Future research will focus on synthesizing and characterizing metal complexes (e.g., with copper, platinum, ruthenium) incorporating this compound or its derivatives. These complexes may offer advantages such as enhanced cellular uptake, improved stability, and targeted delivery of the metal ion or the ligand to specific disease sites x-mol.netresearchgate.netnih.gov. For example, copper(II) complexes with this compound have demonstrated significant cytotoxic effects against breast cancer cell lines, showing greater selectivity than conventional drugs like doxorubicin (B1662922) x-mol.net. Further exploration into the precise mechanisms of action, including DNA interaction and induction of apoptosis, will be crucial for their translation into clinical applications.

Advanced Computational Modeling for Structure-Activity Relationship Prediction

The integration of advanced computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, is pivotal for accelerating the discovery and optimization of this compound-based compounds slideshare.netmdpi.comnih.govsciencepublishinggroup.commdpi.comfrontiersin.orgmdpi.com. Future research will leverage these in silico methods to predict the biological activity and physicochemical properties of novel derivatives before synthesis, thereby reducing experimental costs and time. QSAR models can identify key molecular descriptors that correlate with desired biological effects, guiding the design of more potent and selective molecules. Molecular docking studies will elucidate the binding modes of this compound derivatives with target proteins or enzymes, providing insights into their mechanism of action and facilitating rational drug design.

Integration of this compound into Nanotechnology and Drug Delivery Systems

The incorporation of this compound into nanotechnology and advanced drug delivery systems represents a significant area for future development. Research efforts will focus on utilizing this compound as a functional component in nanoparticles, liposomes, or hydrogels to improve drug solubility, stability, bioavailability, and targeted delivery researchgate.netnih.gov. For instance, conjugating this compound to biomaterials like chitooligosaccharides can yield amphiphilic derivatives with potential applications in drug delivery researchgate.net. Furthermore, stimuli-responsive nanocarriers loaded with this compound derivatives could enable controlled release of the therapeutic agent at specific sites within the body, enhancing efficacy and minimizing off-target effects.

Environmental Fate and Impact Studies of this compound and Its Derivatives

As research progresses towards potential applications, understanding the environmental fate and impact of this compound and its derivatives becomes increasingly important. Future studies should investigate the biodegradability, persistence, and ecotoxicity of these compounds in various environmental compartments regulations.gov. Such research will inform the development of sustainable synthesis methods and ensure that any potential applications are environmentally responsible. For example, peroxy compounds that break down into octanoic acid and hydrogen peroxide are considered to have low environmental concern due to rapid degradation regulations.gov. Similar comprehensive studies for this compound derivatives are needed to assess their environmental profile.

Compound List:

this compound

Copper(II) complexes with this compound

N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide

Plumbagin-octanoic hydrazide (PLOCT)

this compound-linked chitooligosaccharide-2,5-anhydro-d-mannofuranose

N'-[(E)-substituted-phenylmethylidene]octanehydrazide derivatives

Octanoic acid hydrazide derivatives

常见问题

Q. How do copper(II)-octanoic hydrazide complexes interact with DNA, and what methodologies assess their cytotoxicity?

- Methodological Answer : Interaction with CT-DNA is evaluated via UV-Vis titration (hypochromicity at 260 nm) and fluorescence quenching (EB-DNA assay). Cytotoxicity is tested using MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to cisplatin controls. DNA binding constants (Kb = 1.2–3.5 × 10⁴ M⁻¹) correlate with antitumor activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。